Tert-butyl 3-(imidazol-1-yl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(imidazol-1-yl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H17N3O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and imidazole, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(imidazol-1-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with imidazole under suitable conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the imidazole, followed by nucleophilic substitution with tert-butyl azetidine-1-carboxylate .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(imidazol-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can modify the functional groups on the imidazole ring .
Scientific Research Applications
Chemistry: Tert-butyl 3-(imidazol-1-yl)azetidine-1-carboxylate is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The imidazole ring is known for its biological activity, and incorporating it into new molecules can lead to the development of novel therapeutics .
Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-(imidazol-1-yl)azetidine-1-carboxylate depends on its specific application. In biological systems, the imidazole ring can interact with various enzymes and receptors, influencing their activity. The azetidine ring can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
- Tert-butyl 3-(2-bromo-1H-imidazol-1-yl)azetidine-1-carboxylate
- Tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate
- Tert-butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate
Comparison: Tert-butyl 3-(imidazol-1-yl)azetidine-1-carboxylate is unique due to the presence of both azetidine and imidazole rings. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Similar compounds may have different substituents on the imidazole or azetidine rings, leading to variations in reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 3-imidazol-1-ylazetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-9(7-14)13-5-4-12-8-13/h4-5,8-9H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRAZCARRIYDOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180620 | |
Record name | 1,1-Dimethylethyl 3-(1H-imidazol-1-yl)-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901180620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158654-84-3 | |
Record name | 1,1-Dimethylethyl 3-(1H-imidazol-1-yl)-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158654-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-(1H-imidazol-1-yl)-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901180620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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